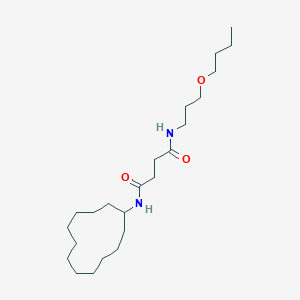
N-(3-butoxypropyl)-N'-cyclododecylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butoxypropyl group and a cyclododecyl group attached to a butanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide typically involves the reaction of 3-butoxypropylamine with cyclododecylbutanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted amides.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a potential bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(3-butoxypropyl)-N’-cyclododecylbutanediamide can be compared with other similar compounds, such as:
N-(3-butoxypropyl)-3-chlorobenzamide: This compound has a similar butoxypropyl group but differs in the presence of a chlorobenzamide moiety.
N-(3-butoxypropyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide: This compound contains a butoxypropyl group and a thienylcarbonyl-piperidinecarboxamide structure.
N-(3-butoxypropyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide: This compound features a butoxypropyl group and a tetrahydropyrimidinyl-acetamide moiety.
The uniqueness of N-(3-butoxypropyl)-N’-cyclododecylbutanediamide lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C23H44N2O3 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
N-(3-butoxypropyl)-N'-cyclododecylbutanediamide |
InChI |
InChI=1S/C23H44N2O3/c1-2-3-19-28-20-13-18-24-22(26)16-17-23(27)25-21-14-11-9-7-5-4-6-8-10-12-15-21/h21H,2-20H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
BJVVIQJRSJKVOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCNC(=O)CCC(=O)NC1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


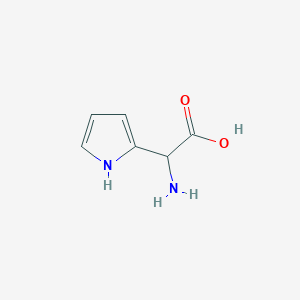

![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
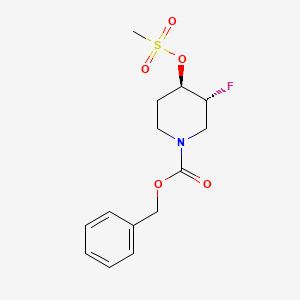
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
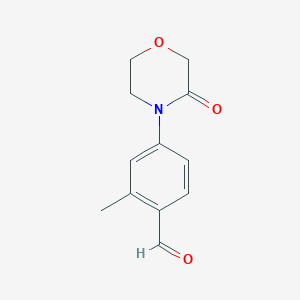
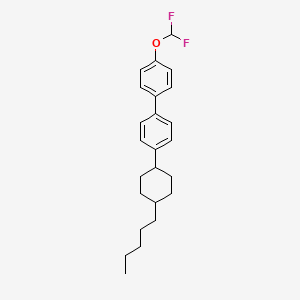
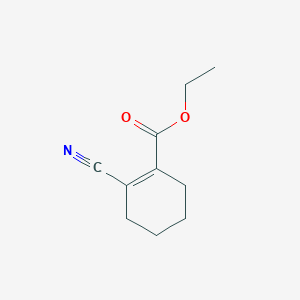
amine hydrochloride](/img/structure/B12449846.png)


![3-[(4-methoxycarbonylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B12449861.png)
